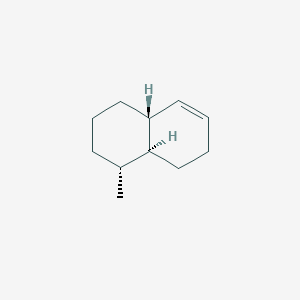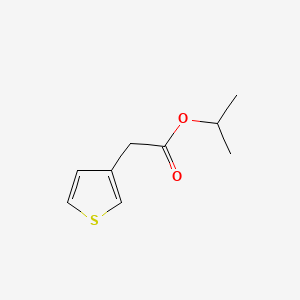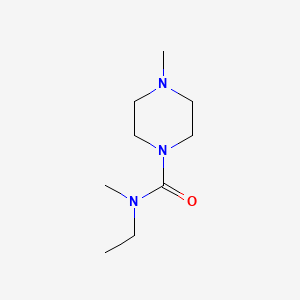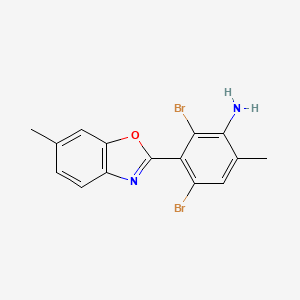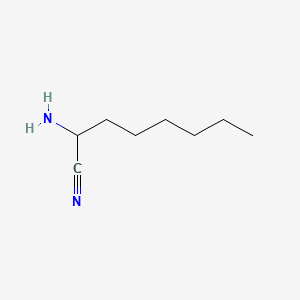
2-Aminooctanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminooctanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative with an amino group attached to the second carbon of the octane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: 2-Aminooctanenitrile can be synthesized by heating a halogenoalkane, such as 2-bromooctane, with sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Acidic or basic hydrolysis of this compound yields 2-aminooctanoic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Agents: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Dehydrating Agents: Phosphorus pentoxide (P4O10), thionyl chloride (SOCl2).
Major Products
Reduction: 2-Aminooctane.
Hydrolysis: 2-Aminooctanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Aminooctanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Aminooctanenitrile involves its reactivity due to the presence of both the amino and nitrile groups. The nitrile group is electrophilic, making it susceptible to nucleophilic attack, while the amino group can participate in various substitution reactions . These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
2-Aminooctanenitrile can be compared with other aminonitriles such as 2-Aminobutyronitrile and 2-Aminopentanenitrile. While all these compounds share the aminonitrile functional group, their reactivity and applications can vary significantly due to differences in the carbon chain length and the position of the amino group .
Similar Compounds
- 2-Aminobutyronitrile
- 2-Aminopentanenitrile
- 2-Aminohexanenitrile
These compounds are similar in structure but may have different physical and chemical properties, leading to varied applications and reactivity .
Propiedades
Número CAS |
63468-70-2 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
2-aminooctanenitrile |
InChI |
InChI=1S/C8H16N2/c1-2-3-4-5-6-8(10)7-9/h8H,2-6,10H2,1H3 |
Clave InChI |
CJURZHVBRCKLPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


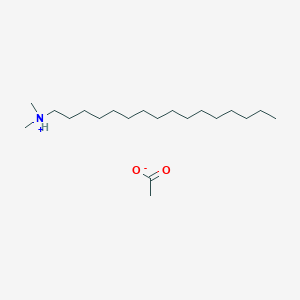
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)

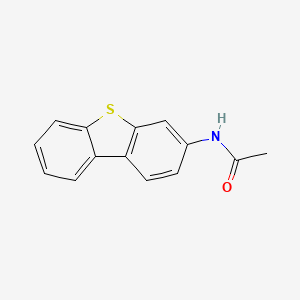
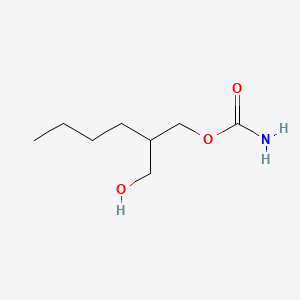

![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
